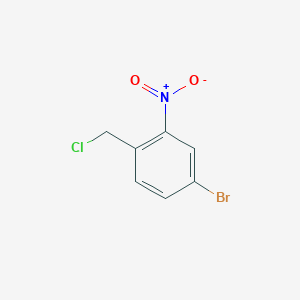![molecular formula C10H18O B13542644 6,6-Dimethylspiro[3.4]octan-2-ol](/img/structure/B13542644.png)
6,6-Dimethylspiro[3.4]octan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethylspiro[34]octan-2-ol is an organic compound with the molecular formula C10H18O It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylspiro[3.4]octan-2-ol can be achieved through several methods. One common approach involves the annulation of cyclopentane rings. This method typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the spiro structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethylspiro[3.4]octan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl group and the spiro structure, which can influence the reactivity of the compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction may yield various alcohol derivatives .
Scientific Research Applications
6,6-Dimethylspiro[3.4]octan-2-ol has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential pharmacological properties, including its interactions with biological targets. Industrially, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 6,6-Dimethylspiro[3.4]octan-2-ol involves its interaction with specific molecular targets. The hydroxyl group in the compound can form hydrogen bonds with various biological molecules, influencing their activity. The spiro structure may also play a role in its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6,6-Dimethylspiro[3.4]octan-2-ol include other spiro compounds such as 6,6-Dimethylspiro[3.4]octan-5-ol and 2,6-Diazaspiro[3.4]octane. These compounds share the spiro structure but differ in the functional groups attached to the rings .
Uniqueness: What sets this compound apart is its specific combination of the spiro structure with a hydroxyl group at the 2-position.
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
7,7-dimethylspiro[3.4]octan-2-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)3-4-10(7-9)5-8(11)6-10/h8,11H,3-7H2,1-2H3 |
InChI Key |
XJYFAJFEROMRTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(C1)CC(C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![octahydro-1H-pyrrolo[3,2-c]pyridin-2-onehydrochloride](/img/structure/B13542567.png)
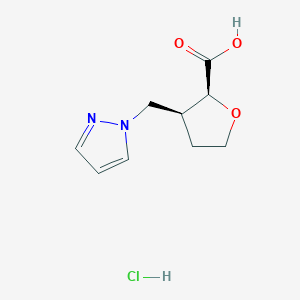
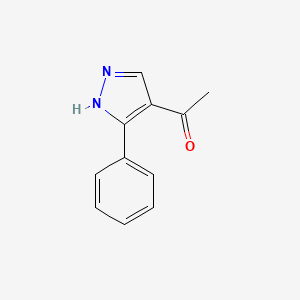
![4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13542598.png)
![2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13542599.png)

![{1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine](/img/structure/B13542608.png)
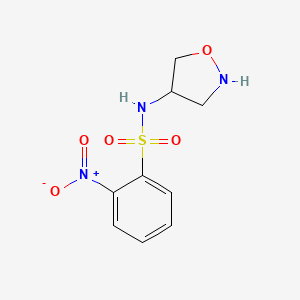
![2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13542618.png)
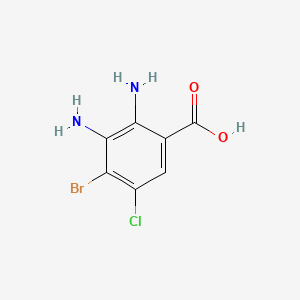
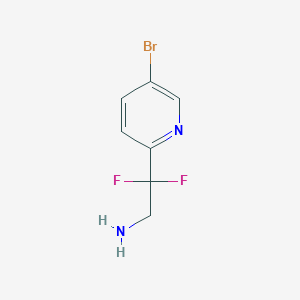
![(4aS,8aR)-6-ethyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13542628.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13542631.png)
